(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid
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Overview
Description
(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a chlorinated dibenzofuran moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid typically involves the halogenation of dibenzofuran followed by borylation. One common method includes the use of palladium-catalyzed borylation of the corresponding halogenated dibenzofuran derivative. The reaction conditions often involve the use of bis(pinacolato)diboron as the boron source, a palladium catalyst, and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The chlorine atom on the dibenzofuran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted dibenzofuran derivatives.
Scientific Research Applications
(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the carbon-carbon bond . The boronic acid group also interacts with various molecular targets through hydrogen bonding and coordination with metal centers .
Comparison with Similar Compounds
Dibenzofuran: A parent compound with similar structural features but lacks the boronic acid functional group.
(3-(Dibenzo[b,d]furan-1-yl)phenyl)boronic acid: A related compound with an additional phenyl group attached to the boronic acid.
(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid: A positional isomer with the chlorine atom at a different position on the dibenzofuran ring.
Uniqueness: (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C12H8BClO3 |
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Molecular Weight |
246.45 g/mol |
IUPAC Name |
(3-chlorodibenzofuran-1-yl)boronic acid |
InChI |
InChI=1S/C12H8BClO3/c14-7-5-9(13(15)16)12-8-3-1-2-4-10(8)17-11(12)6-7/h1-6,15-16H |
InChI Key |
ISJGRUZLHDAERE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC2=C1C3=CC=CC=C3O2)Cl)(O)O |
Origin of Product |
United States |
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